molecular formula C8H10N2O3 B12865773 1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione

1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione

Cat. No.: B12865773
M. Wt: 182.18 g/mol
InChI Key: TVORCFCPYPRSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-acetyl-4-ethanimidoyl-3-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C8H10N2O3/c1-4(9)7-6(12)3-10(5(2)11)8(7)13/h9,12H,3H2,1-2H3

InChI Key

TVORCFCPYPRSMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C1=C(CN(C1=O)C(=O)C)O

Origin of Product

United States

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